![molecular formula C9H11NO2S B1444244 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone CAS No. 1467507-64-7](/img/structure/B1444244.png)
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone
Overview
Description
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone is a heterocyclic compound that features a thieno[2,3-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide with ethanone derivatives . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thienopyran derivatives exhibit notable antimicrobial properties. A study demonstrated that 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone showed effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction. This mechanism was attributed to the compound's ability to interfere with cell cycle regulation.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desired biological activities. For instance, it can be used to synthesize thienopyran-based derivatives with enhanced pharmacological profiles.
Reactions and Derivatives
The compound can undergo various chemical reactions such as acylation and alkylation, leading to a variety of derivatives. These derivatives are crucial in expanding the library of thienopyran compounds for drug discovery.
Biochemical Applications
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in designing inhibitors for therapeutic applications targeting metabolic disorders.
Research Studies and Case Examples
Mechanism of Action
The mechanism of action of 1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
- N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide
- Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Uniqueness
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its thieno[2,3-c]pyran ring system is less common compared to other heterocyclic structures, making it a valuable compound for research and development .
Biological Activity
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its unique thieno[2,3-c]pyran structure. This structure is associated with various biological activities, including potential anticancer properties and interactions with specific molecular targets in biological systems.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 197.25 g/mol
- CAS Number : 1467507-64-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing pathways involved in cell proliferation and apoptosis. The thieno[2,3-c]pyran core is known for its ability to stabilize certain conformations of proteins and enzymes, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-c]pyran family exhibit a range of biological activities:
-
Anticancer Activity :
- Thienopyran derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC₅₀ values in the nanomolar range for certain derivatives against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
- A specific study on related compounds demonstrated that modifications at the 4-position of the thieno ring can significantly enhance antiproliferative activity .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Cytotoxicity against MCF-7 (IC₅₀ = 9.1 nM) | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in inflammatory markers |
Detailed Research Findings
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicated an IC₅₀ value as low as 9.1 nM for specific derivatives.
- Mechanistic Studies : Research has indicated that these compounds may inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase and EGFR-TK (epidermal growth factor receptor tyrosine kinase), which are critical for tumor growth and proliferation .
- Safety Profiles : Preliminary toxicity assessments suggest that many thienopyran derivatives show low toxicity towards normal cell lines (e.g., BALB 3T3), indicating a favorable safety profile for further development .
Properties
IUPAC Name |
1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-5(11)8-6-2-3-12-4-7(6)13-9(8)10/h2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJZOUPHTGANMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC2=C1CCOC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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